bdcs

Description

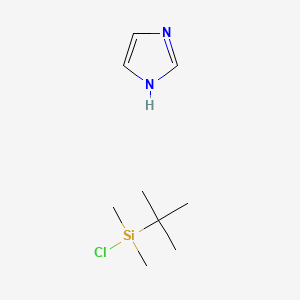

The exact mass of the compound tert-butyl-chloro-dimethylsilane;1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

1185092-02-7 |

|---|---|

Molecular Formula |

C9H19ClN2Si |

Molecular Weight |

218.8 g/mol |

IUPAC Name |

tert-butyl-chloro-dimethylsilane;1H-imidazole |

InChI |

InChI=1S/C6H15ClSi.C3H4N2/c1-6(2,3)8(4,5)7;1-2-5-3-4-1/h1-5H3;1-3H,(H,4,5) |

InChI Key |

IFLPAOFWVBWJPG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C)(C)Cl.C1=CN=CN1 |

Canonical SMILES |

CC(C)(C)[Si](C)(C)Cl.C1=CN=CN1 |

Pictograms |

Flammable; Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

what are the isomers of benzenedicarboxylic acid

An In-depth Technical Guide to the Isomers of Benzenedicarboxylic Acid

Introduction

Benzenedicarboxylic acid refers to a group of organic compounds that are dicarboxylic acid derivatives of benzene.[1] These compounds share the same molecular formula, C₈H₆O₄, and molecular weight, 166.13 g/mol , but differ in the arrangement of their two carboxyl groups on the benzene ring.[1] This variation in structure gives rise to three distinct positional isomers, each with unique physical and chemical properties that dictate their applications in research and industry. The three isomers are phthalic acid, isophthalic acid, and terephthalic acid.[1][2] This guide provides a comprehensive overview of these isomers, their properties, synthesis, and key applications relevant to researchers, scientists, and professionals in drug development.

The Isomers of Benzenedicarboxylic Acid

The three isomers of benzenedicarboxylic acid are distinguished by the substitution pattern of the carboxyl groups on the benzene ring:

-

Phthalic Acid (Benzene-1,2-dicarboxylic acid): In this ortho isomer, the two carboxyl groups are attached to adjacent carbon atoms on the benzene ring.

-

Isophthalic Acid (Benzene-1,3-dicarboxylic acid): The meta isomer, isophthalic acid, has its carboxyl groups separated by one carbon atom on the benzene ring.[3][4]

-

Terephthalic Acid (Benzene-1,4-dicarboxylic acid): As the para isomer, terephthalic acid's carboxyl groups are positioned on opposite ends of the benzene ring.[3][5]

This positional isomerism significantly influences properties such as acidity, solubility, and melting point, which in turn affects their utility in chemical synthesis and material science.

Comparative Properties of Benzenedicarboxylic Acid Isomers

The distinct structural arrangements of the carboxyl groups in phthalic, isophthalic, and terephthalic acids lead to notable differences in their physicochemical properties. These properties are summarized in the table below for ease of comparison.

| Property | Phthalic Acid (ortho) | Isophthalic Acid (meta) | Terephthalic Acid (para) |

| Systematic Name | Benzene-1,2-dicarboxylic acid | Benzene-1,3-dicarboxylic acid | Benzene-1,4-dicarboxylic acid |

| CAS Number | 88-99-3 | 121-91-5 | 100-21-0 |

| Molecular Formula | C₈H₆O₄ | C₈H₆O₄ | C₈H₆O₄ |

| Molar Mass | 166.132 g/mol | 166.13 g/mol | 166.13 g/mol |

| Appearance | White solid | White crystalline solid | White crystalline solid |

| Melting Point | 207 °C (decomposes)[2] | 345-348 °C | Sublimes at >300 °C[5] |

| Solubility in Water | 0.6 g/100 mL[2] | Poor in cold water | 0.0015 g/100 mL at 20 °C[5] |

| Acidity (pKa) | pKa₁ = 2.89, pKa₂ = 5.51[2][6] | pKa₁ = 3.5, pKa₂ = 4.5 | pKa₁ = 3.51, pKa₂ = 4.82[5] |

Phthalic acid is the most acidic of the three isomers. This is because the proximity of the two carboxyl groups in the ortho position allows for intramolecular hydrogen bonding upon the loss of the first proton, which stabilizes the resulting conjugate base.[3] This effect is not possible in the meta and para isomers.[3] The solubility in water also follows the trend of phthalic acid being the most soluble, while terephthalic acid is sparingly soluble.[7]

Experimental Protocols: Synthesis of Benzenedicarboxylic Acid Isomers

The industrial production of each isomer of benzenedicarboxylic acid is achieved through specific catalytic oxidation processes of corresponding xylene isomers.

Synthesis of Phthalic Acid

Phthalic acid is primarily produced through its anhydride. The synthesis involves the catalytic oxidation of ortho-xylene or naphthalene.[2]

Protocol for Oxidation of Naphthalene to Phthalic Anhydride:

-

Reactants: Naphthalene and a catalyst, typically vanadium pentoxide (V₂O₅) on a silica or alumina support.

-

Conditions: The reaction is carried out in the vapor phase with air as the oxidizing agent. The temperature is maintained between 350-450 °C.

-

Procedure: Naphthalene vapor is mixed with a large excess of preheated air and passed over the catalyst bed in a fixed-bed reactor. The exothermic reaction is carefully controlled to prevent over-oxidation to maleic anhydride and carbon dioxide.

-

Product Collection: The hot gas stream containing phthalic anhydride is cooled, causing the anhydride to desublimate as a solid.

-

Hydrolysis: The collected phthalic anhydride is then hydrolyzed by treatment with hot water to yield phthalic acid.[2]

Synthesis of Isophthalic Acid

Isophthalic acid is produced by the oxidation of meta-xylene.

Protocol for Oxidation of meta-xylene:

-

Reactants: meta-xylene, a cobalt-manganese catalyst, and a bromide promoter in an acetic acid solvent.

-

Conditions: The oxidation is performed in the liquid phase with compressed air as the oxidant at temperatures of 175-225 °C and pressures of 15-30 atm.

-

Procedure: meta-xylene is fed into a reactor containing the catalyst and solvent. Air is bubbled through the mixture to initiate the oxidation of the methyl groups to carboxylic acids.

-

Purification: The resulting isophthalic acid precipitates from the solvent and is then purified through crystallization.

Synthesis of Terephthalic Acid

Terephthalic acid is a major commodity chemical, and its synthesis is well-established through the Amoco process, which involves the oxidation of para-xylene.[5]

Protocol for Oxidation of para-xylene (Amoco Process):

-

Reactants: para-xylene, a cobalt-manganese catalyst, a bromide promoter (often in the form of HBr or NaBr), and acetic acid as the solvent.[5]

-

Conditions: The reaction is conducted in the liquid phase with compressed air at temperatures between 175-225 °C and pressures of 15-30 atm.

-

Procedure: Similar to isophthalic acid synthesis, para-xylene is oxidized in a reactor with the catalyst system. The bromide promoter is crucial for the efficient oxidation of both methyl groups.

-

Product Isolation: Terephthalic acid has low solubility in the acetic acid solvent and precipitates out as it is formed.[5] It is then collected by filtration and subjected to further purification steps to remove impurities, primarily 4-carboxybenzaldehyde.

Visualizations

Caption: Logical relationship of benzenedicarboxylic acid isomers.

Caption: Synthesis workflow for benzenedicarboxylic acid isomers.

Applications in Drug Development and Research

While the isomers of benzenedicarboxylic acid are primarily used as monomers in the polymer industry, with terephthalic acid being a key component of polyethylene terephthalate (PET)[5][8], they also have applications in other areas. Phthalates, the esters of phthalic acid, are widely used as plasticizers. In the context of drug development, these molecules can serve as building blocks or scaffolds for the synthesis of more complex molecules. For instance, the structural rigidity and the presence of two functional groups make them suitable for use in the development of metal-organic frameworks (MOFs), which have potential applications in drug delivery. The differing geometries of the isomers allow for the tuning of the pore size and properties of these frameworks.

References

- 1. Benzenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Phthalic acid - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-BENZENEDICARBOXYLIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. material-properties.org [material-properties.org]

Synthesis of 1,4-Benzenedicarboxylic Acid for Metal-Organic Frameworks: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-benzenedicarboxylic acid (terephthalic acid, TPA), a pivotal organic linker in the construction of Metal-Organic Frameworks (MOFs). The quality and purity of TPA are paramount to achieving crystalline MOFs with desired porosity and stability. This document details the primary industrial synthesis method via p-xylene oxidation and explores sustainable alternatives, including the recycling of polyethylene terephthalate (PET). It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, comparative data, and quality control workflows.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Among the vast library of organic linkers, 1,4-benzenedicarboxylic acid (TPA) is one of the most common and fundamental building blocks, forming the basis for iconic MOFs such as MOF-5 and the MIL series. The dicarboxylate functionality of TPA allows it to bridge metal centers, creating robust and porous three-dimensional structures. The purity of TPA is a critical factor that directly influences the crystallinity, porosity, and ultimately, the performance of the resulting MOF in applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a detailed examination of the synthesis of high-purity TPA for MOF applications.

Synthesis of 1,4-Benzenedicarboxylic Acid

The synthesis of TPA for MOF applications can be broadly categorized into two main routes: the industrial oxidation of p-xylene and the chemical recycling of polyethylene terephthalate (PET).

Industrial Synthesis: Oxidation of p-Xylene

The dominant industrial method for producing TPA is the catalytic oxidation of p-xylene. This process is highly optimized for large-scale production of polymer-grade TPA, which can be further purified for MOF synthesis.

Materials:

-

p-Xylene (99% purity)

-

Acetic acid (glacial)

-

Cobalt (II) acetate tetrahydrate

-

Manganese (II) acetate tetrahydrate

-

Sodium bromide

-

High-pressure reactor equipped with a stirrer, gas inlet, and condenser

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: A high-pressure reactor is charged with p-xylene and glacial acetic acid as the solvent.

-

Catalyst Addition: A catalyst system, typically a mixture of cobalt (II) acetate and manganese (II) acetate, along with a bromide promoter (e.g., sodium bromide), is added to the reactor.

-

Reaction Conditions: The reactor is sealed and pressurized with compressed air or a specific oxygen/nitrogen mixture. The reaction is typically carried out at a temperature of 175-225 °C and a pressure of 15-30 atm.

-

Reaction Progression: The mixture is vigorously stirred to ensure efficient gas-liquid mass transfer. The oxidation of the methyl groups of p-xylene to carboxylic acids is an exothermic reaction, and the temperature is carefully controlled.

-

Product Isolation: Upon completion, the reactor is cooled, and the pressure is carefully released. The crude terephthalic acid (CTA) precipitates out of the acetic acid solution.

-

Purification: The CTA is collected by filtration and washed with hot acetic acid and then water to remove residual catalyst and solvent. Further purification to MOF-grade TPA is achieved through hydrogenation to remove aromatic aldehyde impurities, followed by crystallization.

Sustainable Synthesis: Recycling of Polyethylene Terephthalate (PET)

A greener and increasingly popular route to TPA is the depolymerization of waste PET. This approach not only provides a valuable feedstock but also addresses the environmental challenge of plastic waste. Alkaline hydrolysis is a common method for PET depolymerization.[1]

Materials:

-

Waste PET bottles (cleaned and shredded)

-

Sodium hydroxide (NaOH) solution (10-20 wt%)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Reaction vessel with a reflux condenser

-

Filtration apparatus

-

Drying oven

Procedure:

-

Depolymerization: Shredded PET is added to a sodium hydroxide solution in a reaction vessel. The mixture is heated to reflux (around 100-150 °C) with constant stirring for several hours. During this process, the ester linkages of PET are hydrolyzed, yielding disodium terephthalate and ethylene glycol.

-

Precipitation: After cooling, the solution is filtered to remove any solid impurities. The filtrate, containing disodium terephthalate, is then acidified with a strong acid such as HCl or H₂SO₄. This protonates the carboxylate groups, causing the precipitation of TPA.

-

Isolation and Washing: The precipitated TPA is collected by filtration and washed thoroughly with deionized water to remove any remaining salts and ethylene glycol.

-

Drying: The purified TPA is dried in an oven at 100-120 °C.

Purification of Terephthalic Acid for MOF Synthesis

For MOF synthesis, the purity of TPA is of utmost importance. Impurities, such as 4-carboxybenzaldehyde (4-CBA) and p-toluic acid from the p-xylene oxidation route, or residual dyes and additives from PET recycling, can disrupt the crystallization process and lead to amorphous materials with poor porosity.

A novel and effective method for purifying TPA derived from recycled sources is "reactive crystallization". In this process, the impure TPA is used to synthesize a MOF, which selectively incorporates the TPA molecules into its crystalline structure, leaving impurities behind in the solution. The MOF is then disassembled to yield high-purity TPA.

Materials:

-

Crude TPA from PET recycling

-

A suitable metal salt (e.g., zinc acetate for MOF-5)

-

A suitable solvent (e.g., N,N-dimethylformamide - DMF)

-

Acid for MOF disassembly (e.g., HCl)

Procedure:

-

MOF Synthesis: The crude TPA is reacted with a metal salt in a solvent under solvothermal conditions to form a MOF (e.g., MOF-5). The crystalline MOF powder is then isolated.

-

MOF Disassembly: The synthesized MOF is treated with an acid solution to break the metal-ligand coordination bonds, releasing the TPA into the solution.

-

TPA Recovery: The high-purity TPA is then precipitated from the solution, filtered, washed, and dried. This method has been shown to yield TPA with a purity comparable to commercial-grade TPA.

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthesis and purification methods of TPA.

| Synthesis Method | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Typical Yield | Key Impurities |

| p-Xylene Oxidation | p-Xylene, Air/O₂ | Co/Mn/Br | 175-225 | 15-30 | >95% (Crude) | 4-carboxybenzaldehyde, p-toluic acid |

| PET Alkaline Hydrolysis | PET, NaOH | NaOH | 100-150 | 1 | ~90% | Colorants, additives from plastic |

| PET Enzymatic Hydrolysis | PET | PETase | 30-50 | 1 | Varies | Residual enzyme, byproducts |

| Purification Method | Starting Material | Reagents | Purity Achieved | Yield |

| Crystallization | Crude TPA | Acetic acid, Water | >99% | High |

| Hydrogenation | Crude TPA | H₂, Pd/C catalyst | >99.9% | High |

| Reactive Crystallization | Crude TPA from PET | Metal salt, Solvent, Acid | High (comparable to commercial) | ~78% |

Quality Control and Characterization

Ensuring the purity of TPA is a critical quality control step before its use in MOF synthesis. Several analytical techniques are employed to characterize the synthesized TPA.

| Analytical Technique | Purpose | Typical Observations for High-Purity TPA |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of organic impurities. | ¹H and ¹³C NMR spectra should match the standard reference for TPA with no significant impurity peaks. |

| High-Performance Liquid Chromatography (HPLC) | Quantification of key impurities like 4-CBA and p-toluic acid. | Impurity levels should be below the acceptable threshold for MOF synthesis (typically <0.1%). |

| Powder X-Ray Diffraction (PXRD) | Confirmation of the crystalline nature of the synthesized TPA. | The diffraction pattern should match the known pattern for crystalline TPA. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the carboxylic acid C=O and O-H stretches, and the aromatic C-H and C=C stretches. |

| UV-Vis Spectroscopy | Detection of colored impurities, especially in TPA from recycled PET. | A clean spectrum with a single absorbance maximum around 240 nm. |

Workflows and Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and quality control of TPA for MOF applications.

Caption: Workflow for TPA synthesis from p-xylene.

Caption: Workflow for TPA synthesis from PET recycling.

Conclusion

The synthesis of high-purity 1,4-benzenedicarboxylic acid is a critical prerequisite for the successful formation of high-quality Metal-Organic Frameworks. While the industrial oxidation of p-xylene remains the primary source of TPA, sustainable methods utilizing PET waste are gaining significant traction, offering a circular economy approach to this essential MOF linker. The choice of synthesis and purification strategy will depend on the desired scale, purity requirements, and available resources. The detailed protocols, comparative data, and quality control workflows presented in this guide provide a solid foundation for researchers and professionals to produce MOF-grade TPA, enabling the development of advanced porous materials for a wide range of applications.

References

Terephthalic Acid as a Linker: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of terephthalic acid (TPA) as a fundamental building block in the construction of Metal-Organic Frameworks (MOFs). TPA, a readily available and rigid dicarboxylic acid, has been instrumental in the development of numerous MOFs with diverse topologies and significant potential in gas storage, catalysis, and particularly, drug delivery. This document details the key characteristics of TPA as a linker, provides experimental protocols for the synthesis and characterization of TPA-based MOFs, and presents quantitative data to facilitate comparative analysis.

Core Properties of Terephthalic Acid as a Linker

Terephthalic acid's utility as a linker stems from its rigid, linear geometry and the presence of two carboxylate groups at the para positions of the benzene ring. This specific arrangement allows for the formation of well-defined, porous structures when coordinated with metal ions or clusters.

Chemical Properties: The carboxylate groups of TPA can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility in coordination allows for the construction of a wide array of MOF structures with different dimensionalities and topologies.[1] The benzene ring can also be functionalized to tune the properties of the resulting MOF, such as its hydrophobicity, pore size, and catalytic activity.[2]

Physical Properties: The rigidity of the TPA molecule contributes to the thermal and mechanical stability of the resulting MOFs. MOFs constructed with TPA often exhibit high surface areas and pore volumes, which are critical for applications such as gas storage and drug loading.[3] For instance, the well-known MOF-5, which utilizes TPA as a linker, can exhibit a BET surface area of up to 3900 m²/g.[4]

Quantitative Data on Terephthalic Acid-Based MOFs

The following tables summarize key quantitative data for several prominent MOFs synthesized using terephthalic acid and its derivatives.

Table 1: Porosity and Stability of Selected Terephthalic Acid-Based MOFs

| MOF | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Reference |

| MOF-5 | Zn²⁺ | up to 3900 | 1.04 | ~400 | [4] |

| MIL-53(Al) | Al³⁺ | ~1100 | 0.55 | ~500 | [5] |

| UiO-66(Zr) | Zr⁴⁺ | ~1200 | 0.5 | ~500 | [6] |

| Ti-MOF | Ti⁴⁺ | 454.7 | 0.4 | - | [7] |

| Ni-MOF | Ni²⁺ | 14.8 | 0.1 | - | [7] |

Table 2: Drug Loading and Release in Terephthalic Acid-Based MOFs

| MOF | Drug | Drug Loading Capacity (mg/g) | Release Conditions | % Release | Reference |

| UiO-66 | Doxorubicin | 450 | pH 5.0 | ~70% after 14 days | [6] |

| UiO-66 | Ibuprofen | 67 | pH 7.4 | - | [6] |

| MIL-88B(Fe) | Ibuprofen | 194.6 | - | - | [6] |

| MIL-125(Ti) | Chloroquine | 460 | pH 7.4 | ~70% after 14 days | [6] |

| MIL-125-NH₂(Ti) | Chloroquine | 400 | pH 7.4 | ~70% after 14 days | [6] |

| Cu-MOF-1 | Montelukast Sodium | - | PBS (pH 7.4) | ~67% after 60 min (1:2 ratio) | [8] |

| Cu-MOF-2 | Montelukast Sodium | - | PBS (pH 7.4) | ~58% after 60 min (1:1 ratio) | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of terephthalic acid-based MOFs.

Solvothermal Synthesis of MOF-5

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Terephthalic acid (H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Chloroform (CHCl₃)

Procedure: [9]

-

Dissolve 6.48 g of zinc nitrate hexahydrate (6.1 mmol) and 1.188 g of terephthalic acid (2.0 mmol) in 180 mL of DMF in a suitable vessel.

-

Stir the mixture with a magnetic stirrer for 30 minutes at room temperature.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 120 °C and maintain this temperature for 24 hours.

-

After cooling to room temperature, collect the resulting white crystals by filtration.

-

Wash the crystals thoroughly with fresh DMF and then with chloroform.

-

Dry the purified MOF-5 crystals under vacuum.

Hydrothermal Synthesis of MIL-53(Al)

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Terephthalic acid (H₂BDC)

-

Deionized water

-

N,N-Dimethylformamide (DMF)

-

Acetone

Procedure: [5]

-

Suspend 0.667 g (6 mmol) of Al(NO₃)₃·9H₂O and 0.498 g (3 mmol) of terephthalic acid in 5 mL of deionized water.

-

Stir the suspension at room temperature for 30 minutes.

-

Transfer the suspension to a 25 mL Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at 220 °C for 3 days.

-

Allow the autoclave to cool to room temperature.

-

Collect the white powder by centrifugation.

-

Wash the product three times with DMF and then three times with acetone to remove any unreacted terephthalic acid.

-

Dry the final product.

Porosity Measurement: BET Surface Area Analysis

Procedure:

-

Activate the MOF sample by heating it under vacuum to remove any solvent molecules trapped within the pores. The activation temperature and duration will depend on the specific MOF's thermal stability. For example, Ni-DPA-DOBDC can be vacuum treated at 200 °C for 12 hours.[10]

-

Place a known mass of the activated sample in a sample tube.

-

Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosimetry analyzer.

-

Calculate the BET specific surface area from the nitrogen adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.[10]

-

Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure of approximately 0.99.

-

Calculate the pore size distribution using methods such as the Barrett-Joyner-Halenda (BJH) method applied to the desorption branch of the isotherm.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Procedure: [10]

-

Place a small amount of the MOF sample (typically 5-10 mg) in a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show weight loss steps corresponding to the removal of solvent molecules and the decomposition of the organic linker, indicating the thermal stability of the MOF.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to terephthalic acid-based MOFs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. mdpi.com [mdpi.com]

- 9. MOF-Based Biosensors for the Detection of Carcinoembryonic Antigen: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Solubility of Benzenedicarboxylic Acid Isomers in DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the solubility of three benzenedicarboxylic acid (BDC) isomers—terephthalic acid (1,4-BDC), isophthalic acid (1,3-BDC), and phthalic acid (1,2-BDC)—in the common organic solvent N,N-dimethylformamide (DMF). Understanding the solubility of these isomers is critical in various fields, including polymer chemistry, metal-organic framework (MOF) synthesis, and pharmaceutical sciences, where DMF is frequently used as a reaction or crystallization solvent.

Quantitative Solubility Data

The solubility of the BDC isomers in DMF varies significantly due to differences in their molecular geometry and intermolecular interactions. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of Terephthalic Acid (1,4-BDC) in DMF

| Temperature (K) | Solubility (g / 100g DMF) | Molar Solubility (mol/L) |

| 298.15 (25 °C) | 6.7[1] | ~0.45 |

| 301.4 | - | - |

| 313.15 | - | - |

| 323.15 | - | - |

| 333.15 | - | - |

| 343.15 | - | - |

| 353.15 | - | - |

| 363.15 | - | - |

| 370.45 | - | - |

| 373.7 | - | - |

Note: Molar solubility is an approximation based on the density of DMF at 25°C. A comprehensive dataset for various temperatures was not consistently available in a single source.

Table 2: Solubility of Isophthalic Acid (1,3-BDC) in DMF

| Temperature (K) | Molar Solubility (mol/L) |

| 294.75 | Data not explicitly found in a quantitative table |

| ... | Data across this range reported to be measured |

| 370.45 | Data not explicitly found in a quantitative table |

A study by Li et al. reports the measurement of isophthalic acid solubility in DMF across the temperature range of 294.75 K to 370.45 K; however, the explicit data table was not available in the immediate search results.

Table 3: Solubility of Phthalic Acid (1,2-BDC) in DMF

| Temperature (K) | Solubility |

| Various | Quantitative solubility data for phthalic acid specifically in DMF was not readily available in the reviewed literature. |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. Below are detailed methodologies for two common techniques used to measure the solubility of solid compounds in liquid solvents.

Isothermal Saturation Method

The isothermal saturation method, also known as the static analytical method or shake-flask method, is a reliable technique for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of the BDC isomer is added to a known volume or mass of DMF in a sealed, thermostatically controlled vessel. The use of an excess of the solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The vessel is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore membrane filter (e.g., 0.22 µm or 0.45 µm) to remove any remaining solid particles. It is critical to maintain the temperature during this step to prevent any change in solubility.

-

Analysis: A precisely measured aliquot of the clear, saturated supernatant is taken and its concentration is determined using a suitable analytical technique. For BDC isomers, this can include:

-

High-Performance Liquid Chromatography (HPLC): A common and accurate method for quantifying the concentration of organic acids.

-

UV-Vis Spectroscopy: Can be used if the BDC isomer has a distinct chromophore and a calibration curve is established.

-

Gravimetric Analysis: Involves evaporating the solvent from a known mass of the saturated solution and weighing the remaining solid solute.

-

Laser Monitoring Technique

The laser monitoring technique is a dynamic method that can be automated to determine the point of saturation.

Methodology:

-

Apparatus Setup: A temperature-controlled vessel containing a known amount of the solvent (DMF) is equipped with a laser light source and a detector. A stirrer ensures the solution is well-mixed.

-

Titration with Solute: The solid BDC isomer is incrementally added to the solvent at a constant temperature.

-

Laser Transmission Monitoring: The laser beam is passed through the solution, and the intensity of the transmitted light is monitored by the detector. Initially, as the solute dissolves, the solution remains clear, and the laser transmission is high.

-

Saturation Point Detection: The saturation point is reached when the added solid no longer dissolves, resulting in a suspension of fine particles. These particles scatter the laser light, causing a sharp decrease in the intensity of the transmitted light detected. This change in transmission signals the point of saturation.

-

Quantification: The total amount of solute added to the known amount of solvent at the point of saturation is used to calculate the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isothermal saturation method.

This guide provides a foundational understanding of the solubility of BDC isomers in DMF, presenting available quantitative data and detailed experimental methodologies. The provided workflow and protocols can serve as a valuable resource for researchers in designing and conducting their own solubility studies.

References

Crystal Structures of Benzenedicarboxylic Acids: A Technical Guide

An in-depth analysis of the crystallographic structures of phthalic, isophthalic, and terephthalic acids, their intermolecular interactions, and the experimental methodologies for their determination.

This technical guide provides a comprehensive overview of the crystal structures of the three isomers of benzenedicarboxylic acid: phthalic acid (benzene-1,2-dicarboxylic acid), isophthalic acid (benzene-1,3-dicarboxylic acid), and terephthalic acid (benzene-1,4-dicarboxylic acid). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the solid-state properties of these fundamental chemical compounds.

Introduction to Benzenedicarboxylic Acids

Benzenedicarboxylic acids are aromatic compounds that play crucial roles as building blocks in the synthesis of a wide range of commercially significant polymers, pharmaceuticals, and other organic materials. Their crystal structures, governed by factors such as molecular symmetry and intermolecular forces, profoundly influence their physical and chemical properties, including solubility, melting point, and reactivity. Understanding these three-dimensional arrangements at the atomic level is therefore critical for controlling and predicting the behavior of these molecules in various applications.

The three isomers—phthalic acid, isophthalic acid, and terephthalic acid—differ in the substitution pattern of the two carboxylic acid groups on the benzene ring, leading to distinct molecular geometries and, consequently, different crystal packing arrangements. This guide will delve into the specific crystallographic details of each isomer, present the experimental protocols used for their structure determination, and visualize the key relationships and workflows involved.

Crystal Structure Data

The crystal structures of the benzenedicarboxylic acid isomers have been elucidated primarily through single-crystal X-ray diffraction. The key crystallographic parameters for each isomer are summarized in the tables below for easy comparison.

Phthalic Acid (1,2-Benzenedicarboxylic Acid)

Phthalic acid crystallizes in a monoclinic system. The proximity of the two carboxylic acid groups in the ortho position leads to steric hindrance, causing the carboxyl groups to be twisted out of the plane of the benzene ring.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c or Cc |

| a | 5.00 Å |

| b | 14.2 Å |

| c | 9.60 Å |

| α | 90° |

| β | 93.5° |

| γ | 90° |

| Z | 4 |

Table 1: Crystallographic Data for Phthalic Acid.

Isophthalic Acid (1,3-Benzenedicarboxylic Acid)

Isophthalic acid also crystallizes in the monoclinic system. The molecules are linked by hydrogen bonds, forming infinite chains.[1] Two slightly different sets of unit cell parameters have been reported for this isomer.

| Parameter | Value (Set 1) [1] | Value (Set 2) [2] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a | 3.758 Å | 3.76 Å |

| b | 16.364 Å | 16.42 Å |

| c | 11.703 Å | 11.72 Å |

| α | 90° | 90° |

| β | 90.30° | 90° 30' |

| γ | 90° | 90° |

| Z | 4 | 4 |

Table 2: Crystallographic Data for Isophthalic Acid.

Terephthalic Acid (1,4-Benzenedicarboxylic Acid)

Terephthalic acid is known to exist in at least two polymorphic forms, both of which are triclinic. The molecules are connected by hydrogen bonds to form infinite chains.[3]

| Parameter | Value (Form I) [3] |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 9.54 Å |

| b | 7.73 Å |

| c | 3.74 Å |

| α | 109° 9' |

| β | 73° 36' |

| γ | 137° 46' |

| Z | 1 |

Table 3: Crystallographic Data for Terephthalic Acid (Form I).

Experimental Protocols

The determination of the crystal structures of benzenedicarboxylic acids predominantly relies on single-crystal X-ray diffraction (SCXRD) . A general workflow for this process is outlined below.

Crystal Growth

High-quality single crystals are a prerequisite for successful SCXRD analysis. For the benzenedicarboxylic acids, a common method for crystal growth is slow evaporation from a suitable solvent. For instance, single crystals of isophthalic acid have been obtained by the slow evaporation of an ethyl alcohol solution.[2]

Data Collection

A selected single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected by a detector. Key parameters recorded during this process include the crystal-to-detector distance, the exposure time per frame, and the temperature of the crystal, which is often cooled to reduce thermal vibrations.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are the amplitudes of the diffracted X-ray waves. The phase information, which is lost during the experiment, is retrieved using direct methods or Patterson methods. This leads to an initial model of the crystal structure, showing the positions of the atoms in the unit cell.

This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, thermal displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit. For isophthalic acid, a final R index of 0.082 was reported in one study.[1]

Intermolecular Interactions

The crystal packing of benzenedicarboxylic acids is dominated by hydrogen bonding between the carboxylic acid groups. These interactions are crucial in dictating the overall crystal structure and the physical properties of the materials.

In phthalic acid , intermolecular hydrogen bonds are formed between adjacent carboxyl groups across a center of symmetry, with a reported O···O distance of 2.67 Å.[4]

In isophthalic acid , the molecules are connected by hydrogen bonds, forming infinite chains.[1] The two hydrogen bonds within the chain are not equivalent, with O···O distances of 2.682 Å and 2.581 Å.[1]

Similarly, in terephthalic acid , the molecules are linked by double hydrogen bonds into infinite chains, with a reported O···O distance of 2.608 Å.[3]

Visualizations

To better understand the relationships and processes described, the following diagrams have been generated using the Graphviz DOT language.

References

Spectroscopic Analysis of Phthalic Acid: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the characterization of phthalic acid. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of phthalic acid. Key spectral data are summarized in tabular format for ease of reference. Detailed experimental protocols for each technique are provided, alongside visualizations of molecular structure, analytical workflows, and fragmentation pathways to facilitate a deeper understanding of the analytical processes.

Introduction

Phthalic acid (benzene-1,2-dicarboxylic acid) is a benzenepolycarboxylic acid that serves as a crucial commodity chemical and a common structural motif in various pharmacologically active compounds, polymers, and industrial plasticizers. Its rigid aromatic framework and acidic carboxyl groups dictate its chemical and physical properties. Accurate and thorough characterization of phthalic acid and its derivatives is paramount in quality control, metabolic studies, and the development of new chemical entities. Spectroscopic methods offer non-destructive and highly informative means for elucidating its molecular structure and confirming its identity. This guide presents an in-depth analysis of the spectral features of phthalic acid across a range of standard spectroscopic techniques.

Chemical Structure and Spectroscopic Correlation

The ortho-disubstituted aromatic ring of phthalic acid gives rise to a distinct pattern of signals in its various spectra. The two adjacent carboxylic acid groups and the four protons on the benzene ring create a symmetric but complex system that is ideal for spectroscopic investigation.

Caption: Chemical structure of phthalic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For phthalic acid, both ¹H and ¹³C NMR are highly diagnostic.

Quantitative NMR Data

The chemical shifts for phthalic acid are sensitive to the solvent used, primarily due to differences in hydrogen bonding and protonation state. Data in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterium oxide (D₂O) are presented below.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

| Protons | DMSO-d₆ (399.65 MHz)[1] | D₂O (500 MHz, pH 7.4)[2] | Description |

| COOH | ~13.0 | - | Acidic proton, broad signal, exchanges in D₂O |

| H3, H6 | 7.601 | 7.393 | Aromatic protons adjacent to one COOH group |

| H4, H5 | 7.698 | 7.460 | Aromatic protons between two COOH groups |

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

| Carbons | D₂O (500 MHz, pH 7.4)[2] | Description |

| C7, C8 (COOH) | 180.34 | Carboxylic acid carbons |

| C1, C2 | 140.37 | Carboxyl-substituted aromatic carbons |

| C3, C6 | 129.85 | Aromatic CH carbons |

| C4, C5 | 131.44 | Aromatic CH carbons |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of phthalic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions, if quantitative analysis or precise referencing is required.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, optimizing for peak shape and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128-1024 or more) and a longer relaxation delay may be necessary.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of phthalic acid is dominated by features from its carboxylic acid groups and the aromatic ring.

Quantitative IR Data

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Description |

| 3300 - 2500 | O-H stretch | Strong, Very Broad | Characteristic of a hydrogen-bonded carboxylic acid dimer. |

| ~3080 - 3030 | C-H stretch (aromatic) | Medium to Weak | Stretching of C-H bonds on the benzene ring.[3] |

| ~1700 | C=O stretch | Strong, Sharp | Carbonyl stretch of the carboxylic acid.[4] |

| ~1590, ~1495 | C=C stretch (aromatic) | Medium | In-plane skeletal vibrations of the benzene ring. |

| ~1300 | C-O stretch / O-H bend | Medium | In-plane bending of O-H coupled with C-O stretching.[4] |

| ~900 | O-H bend (out-of-plane) | Medium, Broad | Out-of-plane bend of the hydrogen-bonded dimer. |

| ~735 | C-H bend (out-of-plane) | Strong | Characteristic of ortho-disubstitution on a benzene ring. |

Experimental Protocol: IR Spectroscopy (Thin Solid Film)

The thin solid film method is a rapid and common technique for analyzing solid samples.[4]

-

Sample Preparation:

-

Place a small amount (5-10 mg) of solid phthalic acid into a small test tube or vial.

-

Add a few drops of a volatile solvent in which the solid is soluble (e.g., acetone or methylene chloride) and mix to dissolve.

-

-

Film Casting:

-

Place one or two drops of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to fully evaporate in a fume hood, leaving a thin, even film of solid phthalic acid on the plate.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Cleaning: Clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. In phthalic acid, these transitions are primarily π → π* transitions associated with the conjugated aromatic system.

Quantitative UV-Vis Data

Table 4: UV-Vis Absorption Maxima (λ_max)

| Wavelength (λ_max) | Solvent | Description |

| ~200 nm | Acidic Mobile Phase | π → π* transition of the benzene ring.[1][5] |

| ~226 nm | Acidic Mobile Phase | π → π* transition.[1][5] |

| ~275-281 nm | Alcohol / Water | π → π* transition, showing fine structure related to vibrational levels.[1][5][6] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of phthalic acid of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or an appropriate aqueous buffer).

-

From the stock solution, prepare a dilute solution (in the μg/mL range) to ensure that the absorbance reading falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Place the blank and sample cuvettes in the appropriate holders in the instrument.

-

Calibrate the instrument by running a baseline measurement with the blank.

-

Scan the sample across the desired wavelength range (e.g., 190-400 nm).

-

The resulting spectrum will plot absorbance versus wavelength (nm). Identify the wavelengths of maximum absorbance (λ_max).

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and its fragmentation patterns can elucidate the structure of the molecule.

Quantitative MS Data

Table 5: Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Ion | Description |

| 166 | [C₈H₆O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 149 | [C₈H₅O₃]⁺ | Loss of a hydroxyl radical (•OH) |

| 148 | [C₈H₄O₃]⁺˙ | Loss of water (H₂O), forming phthalic anhydride ion |

| 122 | [C₇H₆O₂]⁺˙ | Loss of carbon dioxide (CO₂) |

| 105 | [C₇H₅O]⁺ | Loss of a carboxyl group (•COOH) |

| 104 | [C₇H₄O]⁺˙ | Loss of H₂O and CO |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 76 | [C₆H₄]⁺˙ | Benzyne radical cation |

Note: Fragmentation is highly dependent on the ionization method (e.g., EI, ESI). The data presented is characteristic of Electron Ionization (EI).

MS Fragmentation Pathway

References

- 1. Phthalic acid(88-99-3) 1H NMR [m.chemicalbook.com]

- 2. bmse000391 Phthalic Acid at BMRB [bmrb.io]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of Isophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isophthalic acid is an aromatic dicarboxylic acid with the chemical formula C₆H₄(COOH)₂. It is a white crystalline solid at room temperature and is an isomer of phthalic acid and terephthalic acid.[3] The thermal behavior of isophthalic acid is of paramount importance for its application in polymerization processes, which are typically conducted at elevated temperatures. Understanding its melting point, boiling point, and decomposition temperature is crucial for optimizing reaction conditions and ensuring the integrity of the final polymeric products.

Physicochemical Properties

A summary of the key physical and chemical properties of isophthalic acid is presented in Table 1. These properties provide a baseline for understanding its behavior under thermal stress.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆O₄ | [3] |

| Molecular Weight | 166.13 g/mol | [3] |

| Melting Point | 341-343 °C | [3] |

| Boiling Point | Decomposes | |

| Appearance | White crystalline powder | [3] |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and alcohol. |

Table 1: Physicochemical Properties of Isophthalic Acid

Thermal Stability and Decomposition

Isophthalic acid is generally considered to be a thermally stable compound. Its high melting point is indicative of strong intermolecular forces in the crystal lattice. Upon heating, it is expected to undergo sublimation before significant decomposition occurs.

Expected Thermal Decomposition Profile

While specific TGA and DSC data for isophthalic acid are not widely published, a general thermal decomposition profile can be inferred.

-

Initial Stage: As the temperature increases, an initial weight loss may be observed due to the evaporation of any residual moisture.

-

Melting and Sublimation: Isophthalic acid will melt in the range of 341-343°C.[3] Sublimation is also likely to occur at elevated temperatures.

-

Decomposition: At higher temperatures, the carboxylic acid groups will begin to decompose. The primary decomposition pathway is expected to involve decarboxylation.

Potential Decomposition Products

Based on the thermal decomposition studies of its isomer, terephthalic acid, the major decomposition products of isophthalic acid are anticipated to be:

-

Benzoic acid: Formed through the loss of one carboxyl group.

-

Benzene: Resulting from the complete decarboxylation of the molecule.

-

Biphenyl and other polyaromatic hydrocarbons: Formed through secondary reactions at higher temperatures.

When heated to decomposition, isophthalic acid is known to emit acrid smoke and fumes.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability of isophthalic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and to quantify the mass loss at different stages.

Methodology:

-

Sample Preparation: A small, representative sample of isophthalic acid (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature. A controlled atmosphere is established, typically an inert gas like nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Sample Preparation: A small amount of isophthalic acid (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum), and the pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium). An inert atmosphere is maintained.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (peak temperature of the endothermic event) and the enthalpy of fusion (area under the melting peak).

Analysis of Decomposition Products

To identify the volatile products generated during thermal decomposition, hyphenated techniques such as TGA-MS (Mass Spectrometry) or Pyrolysis-GC-MS (Gas Chromatography-Mass Spectrometry) are utilized.

Methodology (Pyrolysis-GC-MS):

-

Sample Preparation: A microgram-scale sample of isophthalic acid is placed in a pyrolysis probe.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in the pyrolyzer, which is directly coupled to the GC injector.

-

Chromatographic Separation: The volatile decomposition products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometric Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of each decomposition product by comparing them to spectral libraries.

Visualization of Experimental Workflow

The logical flow of a comprehensive thermal stability analysis for a compound like isophthalic acid is depicted in the following diagram.

Caption: Workflow for Thermal Stability Analysis.

Conclusion

References

Discovering New Metal-Organic Frameworks (MOFs) with BDC Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The organic linker plays a crucial role in determining the structure and properties of the resulting MOF. 1,4-benzenedicarboxylic acid (BDC) is a commonly used and versatile linker for the synthesis of new MOFs due to its rigidity and ability to form stable coordination bonds with various metal centers. This technical guide provides an in-depth overview of the discovery of new MOFs using BDC linkers, with a focus on synthesis, characterization, and applications in drug development.

Data Presentation: Properties of BDC-Based MOFs

The properties of MOFs are highly dependent on the metal center and the synthesis conditions. The following tables summarize key quantitative data for some of the most common BDC-based MOFs.

Table 1: Properties of Cu-BDC Based MOFs

| Property | Value | Reference |

|---|---|---|

| BET Surface Area | ~500 - 926 m²/g | [1] |

| Pore Volume | - | - |

| Average Crystal Size | ~68 nm | [2] |

| Crystallinity | ~50% | [3] |

| Thermal Stability | Stable up to 200°C |[3] |

Table 2: Properties of Fe-BDC Based MOFs

| Property | Value | Reference |

|---|---|---|

| BET Surface Area | 25 - 2240 m²/g | [4][5] |

| Pore Volume | 0.01 - 0.83 cm³/g | [4][5] |

| Average Crystal Size | 65 - 2400 Å | [4] |

| Crystallinity | ~57% | [3] |

| Thermal Stability | Up to ~360°C |[1] |

Table 3: Properties of Zn-BDC Based MOFs

| Property | Value | Reference |

|---|---|---|

| BET Surface Area | - | - |

| Pore Volume | - | - |

| Average Crystal Size | - | - |

| Crystallinity | High | [6] |

| Thermal Stability | - | - |

Experimental Protocols

I. Synthesis of BDC-Based MOFs

A. Solvothermal Synthesis of Fe-BDC (MIL-53(Fe) and MIL-101(Fe))

This method involves heating the reactants in a sealed vessel to a temperature above the boiling point of the solvent.

-

Materials: Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), 1,4-benzenedicarboxylic acid (H₂BDC), N,N-dimethylformamide (DMF).[5]

-

Procedure:

-

Dissolve the iron salt and H₂BDC in DMF in a Teflon-lined autoclave.[5]

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 130°C) for a designated period (e.g., 24 hours).[5]

-

After cooling to room temperature, the resulting solid product is collected by centrifugation or filtration.

-

The product is washed multiple times with DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent molecules trapped within the pores.[4]

-

The final product is dried under vacuum.

-

B. Room-Temperature Synthesis of Cu-BDC

This method offers a more energy-efficient alternative to solvothermal synthesis.

-

Materials: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), 1,4-benzenedicarboxylic acid (H₂BDC), N,N-dimethylformamide (DMF), ethanol, triethylamine (TEA) (optional, as a catalyst).[6]

-

Procedure:

-

Prepare a metal solution by dissolving copper nitrate in deionized water.[6]

-

Prepare a linker solution by dissolving H₂BDC and any additives (like a natural polysaccharide) in a mixture of ethanol and deionized water.[6]

-

Mix the metal and linker solutions and stir for a specified time at room temperature.[6]

-

If a catalyst like TEA is used, it is added to the mixture.[6]

-

The mixture is then aged for a period (e.g., 24 hours) to allow for crystal growth.[6]

-

The resulting precipitate is collected by centrifugation, washed with deionized water, and dried.[6]

-

II. Characterization of BDC-Based MOFs

A. Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystalline structure and phase purity of the synthesized MOFs.

-

Procedure:

-

A small amount of the powdered MOF sample is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared with simulated patterns from crystallographic databases to identify the MOF structure.[7]

-

B. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the MOFs and to determine the amount of solvent molecules present in the pores.

-

Procedure:

-

A small amount of the MOF sample is placed in a crucible within a thermogravimetric analyzer.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).[8]

-

The weight of the sample is continuously monitored as a function of temperature.[8]

-

Weight loss steps in the TGA curve correspond to the removal of solvent molecules and the decomposition of the organic linker.[3]

-

C. Brunauer-Emmett-Teller (BET) Analysis

BET analysis is used to determine the specific surface area and pore volume of the MOFs.

-

Procedure:

-

The MOF sample is first "activated" by heating it under vacuum to remove any guest molecules from the pores.

-

The sample is then cooled to liquid nitrogen temperature (77 K).

-

Nitrogen gas is introduced to the sample at various partial pressures.

-

The amount of nitrogen gas adsorbed by the sample is measured at each pressure point, generating an adsorption-desorption isotherm.

-

The BET equation is applied to the linear portion of the isotherm to calculate the specific surface area.[4]

-

Visualization of Workflows and Mechanisms

Experimental Workflow for MOF Synthesis and Characterization

Caption: General experimental workflow for the synthesis and characterization of BDC-based MOFs.

Logical Relationship for Stimuli-Responsive Drug Delivery

Caption: Mechanism of stimuli-responsive drug delivery using BDC-based MOFs.

Application in Drug Development: Stimuli-Responsive Drug Delivery

A significant area of research for BDC-based MOFs is in the development of advanced drug delivery systems.[9] Their high porosity allows for the encapsulation of large amounts of therapeutic agents.[10] Furthermore, the coordination bonds between the metal centers and the BDC linkers can be designed to be sensitive to specific environmental stimuli, enabling controlled drug release at the target site.[6][11]

One of the most explored mechanisms is pH-responsive drug delivery.[12] Many MOFs, particularly those based on zinc, are stable at physiological pH (around 7.4) but readily decompose in the acidic microenvironment of tumors (pH ~5.0-6.8).[6][12] This property allows for the targeted release of anticancer drugs directly at the tumor site, minimizing side effects on healthy tissues.[13]

The general mechanism involves:

-

Drug Loading: The therapeutic drug is loaded into the pores of the MOF, typically through simple impregnation or diffusion.[13]

-

Systemic Circulation: The drug-loaded MOF is administered and circulates through the body.

-

Targeted Accumulation: The MOF accumulates at the tumor site, either passively through the enhanced permeability and retention (EPR) effect or actively through surface functionalization with targeting ligands.[14]

-

Stimuli-Triggered Release: In the acidic tumor microenvironment, the coordination bonds within the MOF break down, leading to the degradation of the framework and the release of the encapsulated drug.[12]

In addition to pH, other stimuli such as temperature, light, and specific biomolecules can also be utilized to trigger drug release from appropriately designed BDC-based MOFs.[15]

Conclusion

The use of BDC linkers has led to the discovery of a vast array of new MOFs with diverse properties and potential applications. This technical guide has provided a comprehensive overview of the synthesis, characterization, and a key application of these materials in drug development. The ability to systematically tune the properties of BDC-based MOFs through the choice of metal center, synthesis conditions, and post-synthetic modification makes them a highly promising platform for the development of next-generation therapeutic technologies. Further research into the biocompatibility, in vivo stability, and large-scale production of these materials will be crucial for their translation into clinical applications.

References

- 1. digital.csic.es [digital.csic.es]

- 2. tis.wu.ac.th [tis.wu.ac.th]

- 3. Synthesis of novel Cu/Fe based benzene Dicarboxylate (BDC) metal organic frameworks and investigations into their optical and electrochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metal–Organic Framework‐Based Stimuli‐Responsive Systems for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 8. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 9. mdpi.com [mdpi.com]

- 10. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal-organic frameworks for stimuli-responsive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. matec-conferences.org [matec-conferences.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]

- 15. espublisher.com [espublisher.com]

An In-depth Technical Guide to Preliminary Studies of BDC-Based Polymers for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of polymers based on 1,4-benzenedicarboxylic acid (BDC), with a specific focus on their emerging role in advanced drug delivery systems. This document details the experimental methodologies, presents key quantitative data, and visualizes complex processes to facilitate a deeper understanding and further research in this promising field.

Introduction to BDC-Based Polymers in Drug Delivery

Polymers formulated with 1,4-benzenedicarboxylic acid (BDC), also known as terephthalic acid, are gaining significant attention in the biomedical field. Their inherent properties, such as structural versatility and biocompatibility, make them excellent candidates for the development of sophisticated drug delivery platforms.[1][2] While BDC is a well-known component of polyesters like polyethylene terephthalate (PET), its application in drug delivery is more nuanced, often involving its use as a linker in Metal-Organic Frameworks (MOFs) that are then integrated into polymer composites.[3][4] These BDC-based MOF-polymer composites offer a synergistic combination of the high drug loading capacity and tunable porosity of MOFs with the biocompatibility and controlled degradation of polymers, enabling sustained and targeted drug release.[3][5]

This guide will focus on the preliminary studies of these BDC-based systems, providing the foundational knowledge necessary for researchers and professionals in drug development to explore their potential.

Synthesis of BDC-Based Polymer Systems

The synthesis of BDC-based polymer systems for drug delivery primarily involves two main approaches: the formation of BDC-based polyesters and the more prevalent method of creating BDC-MOF polymer composites.

While less common in the context of dedicated drug delivery systems in the reviewed literature, BDC can be used as a monomer in condensation polymerization to form polyesters. The general principle involves the reaction of the dicarboxylic acid (BDC) with a diol.

Experimental Protocol: Synthesis of a Generic BDC-Based Polyester

A representative method for synthesizing a BDC-based polyester via melt polycondensation is as follows:

-

Reactant Preparation: Equimolar amounts of 1,4-benzenedicarboxylic acid (BDC) and a selected diol (e.g., 1,4-butanediol) are placed in a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser.

-

Esterification: The mixture is heated to a temperature of 150-200°C under a nitrogen atmosphere to initiate the esterification reaction, during which water is formed as a byproduct and removed.

-

Polycondensation: The temperature is then gradually increased to 270-280°C, and a vacuum is applied to facilitate the removal of the diol byproduct and drive the polymerization reaction forward, increasing the molecular weight of the polyester.

-

Purification: The resulting polyester is cooled, and may be purified by dissolution in a suitable solvent and precipitation in a non-solvent to remove unreacted monomers and oligomers.

Logical Workflow for BDC-Based Polyester Synthesis

Caption: Workflow for the synthesis of a BDC-based polyester.

A more extensively researched area is the incorporation of BDC-based MOFs into biodegradable polymer matrices. This approach leverages the desirable properties of both components.

Experimental Protocol: Synthesis of a Zn-BDC MOF (MOF-5) and its Polymer Composite

The following protocol outlines the synthesis of MOF-5 and its subsequent incorporation into a PLGA polymer matrix.[3]

Part 1: Synthesis of MOF-5 [3]

-

Precursor Solution: Dissolve 1 mmol of terephthalic acid (H2BDC) and zinc nitrate hexahydrate in 5 mL of dimethylformamide (DMF).

-

Sonication and Reaction: Add two drops of triethylamine (TEA) to the solution and sonicate the mixture. Place the mixture in a programmable oven at 120°C for 24 hours.

-

Purification: The resulting white precipitate (MOF-5) is filtered, washed with DMF, and dried under vacuum.

Part 2: Formation of MOF-5/PLGA Composite [3]

-

Drug Loading: The synthesized MOF-5 is loaded with a drug (e.g., cephalexin) by stirring the MOF in a concentrated solution of the drug in a suitable solvent, followed by separation and drying.

-

Polymer Dissolution: Dissolve a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) in a suitable solvent like chloroform.

-

Composite Formation: Disperse the drug-loaded MOF-5 in the polymer solution and sonicate to ensure a homogenous mixture.

-

Solvent Evaporation: The solvent is then evaporated, resulting in a drug-loaded MOF-5/PLGA composite film.

Experimental Workflow for BDC-MOF Polymer Composite Synthesis

Caption: Workflow for BDC-MOF polymer composite synthesis.

Quantitative Data on BDC-Based Polymer Systems

The performance of BDC-based polymer systems in drug delivery can be evaluated through various quantitative parameters. The following tables summarize key data from preliminary studies.

Table 1: Synthesis Parameters and Physical Properties of BDC-Based Systems

| System | Metal Ion/Diol | Polymer Matrix | Synthesis Temperature (°C) | Particle/Pore Size | Reference |

| MOF-5 | Zinc | - | 120 | Pores: ~1.2 nm | [3] |

| Cu-BDC | Copper | - | 15-40 | Nanosheets: 25 nm thickness | [6] |

| MOF-5 Composite | Zinc | PLGA | N/A | N/A | [3] |

| MOF-5 Composite | Zinc | PCL | N/A | N/A | [3] |

Table 2: Drug Loading and Release Characteristics of BDC-Based Polymer Composites

| System | Drug | Drug Loading (%) | Release Conditions | Cumulative Release (%) | Release Duration (h) | Reference |

| MOF-5/PLGA | Cephalexin | Not Specified | PBS, pH 7.4 | ~25 | 72 | [3] |

| MOF-5/PCL | Cephalexin | Not Specified | PBS, pH 7.4 | ~20 | 72 | [3] |

| MOF-5/PLGA | Metronidazole | Not Specified | PBS, pH 7.4 | ~28 | 72 | [3] |

| MOF-5/PCL | Metronidazole | Not Specified | PBS, pH 7.4 | ~22 | 72 | [3] |

| Cu-MOF-1 | Montelukast Sodium | Not Specified | PBS, pH 7.4 | ~67 (1:2 ratio) | 8 | [7] |

| Cu-MOF-2 | Montelukast Sodium | Not Specified | PBS, pH 7.4 | ~58 (1:1 ratio) | 8 | [7] |

Signaling Pathways of Delivered Drugs

Understanding the mechanism of action of the delivered drugs is crucial for designing effective therapeutic systems. The following diagrams illustrate the signaling pathways for drugs that have been incorporated into BDC-based polymer composites.

Cephalexin is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis.

Signaling Pathway for Cephalexin

Caption: Cephalexin's mechanism of bacterial cell wall inhibition.

Metronidazole is a prodrug that, once activated in anaerobic organisms, disrupts DNA and other macromolecules.

Signaling Pathway for Metronidazole

Caption: Metronidazole's mechanism of action in anaerobic bacteria.

Conclusion and Future Perspectives

Preliminary studies on BDC-based polymers, particularly in the form of MOF-polymer composites, demonstrate significant potential for advanced drug delivery applications. These systems offer high drug loading capacities and the ability for sustained release, which can improve therapeutic outcomes and patient compliance. The versatility in the choice of both the metal node in the MOF and the polymer matrix allows for the fine-tuning of properties to suit specific drug and delivery requirements.

Future research should focus on several key areas. Firstly, a more in-depth investigation into the in vivo biocompatibility and degradation of these composite materials is necessary to ensure their safety for clinical applications. Secondly, the development of stimuli-responsive BDC-based polymer systems that can release drugs in response to specific triggers at the target site (e.g., pH, enzymes) would represent a significant advancement in targeted therapy. Finally, expanding the range of therapeutic agents delivered by these systems will broaden their applicability to a wider range of diseases. As research in this field continues to evolve, BDC-based polymers are poised to become a valuable tool in the arsenal of drug delivery technologies.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Polymer-Based Drug Delivery Systems for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Polymer/Metal Organic Framework (MOF) Nanocomposites for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancing Drug Delivery: Design and Applications of MOF-Polyurethane Composites for Controlled Release Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 7. mdpi.com [mdpi.com]

The Coordination Chemistry of 1,4-Benzenedicarboxylic Acid with Metal Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of 1,4-benzenedicarboxylic acid (BDC) with various metal ions, leading to the formation of Metal-Organic Frameworks (MOFs). This document details the synthesis, structure, and properties of these versatile materials, with a focus on providing practical experimental protocols and comparative data for researchers in materials science and drug development.

Introduction to BDC-Based Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] 1,4-Benzenedicarboxylic acid, also known as terephthalic acid, is a popular and versatile organic linker used in the synthesis of MOFs due to its rigidity, linearity, and the ability of its two carboxylate groups to coordinate with metal centers in various modes. This leads to the formation of robust and porous frameworks with potential applications in gas storage, separation, catalysis, and drug delivery.[2]

The coordination of the BDC linker with different metal ions, such as copper (Cu), zinc (Zn), iron (Fe), nickel (Ni), and cobalt (Co), gives rise to a diverse range of MOF structures with varying properties. The choice of the metal ion plays a crucial role in determining the geometry of the metal cluster, the overall topology of the framework, and its chemical and physical characteristics.

Quantitative Data on BDC-Based MOFs

The structural and functional properties of BDC-based MOFs can be quantified through various characterization techniques. The following tables summarize key quantitative data for several common BDC-based MOFs, facilitating a comparative analysis for researchers.

Table 1: Crystallographic Data of Selected BDC-Based MOFs

| MOF | Metal Ion | CCDC Number | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group |

| Cu-BDC (HKUST-1) | Cu(II) | 112954 | 26.343 | 26.343 | 26.343 | 90 | 90 | 90 | Fm-3m |